Azulene, 1-bromo-3-ethyl-
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Overview
Description
Azulene, 1-bromo-3-ethyl- is a derivative of azulene, an aromatic hydrocarbon known for its unique chemical structure and interesting biological properties. Azulene itself is characterized by its deep blue color, which is unusual for hydrocarbons.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-ethyl-azulene typically involves the bromination of 3-ethyl-azulene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 1-bromo-3-ethyl-azulene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding azulene derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form 3-ethyl-azulene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
- Substitution reactions yield various azulene derivatives depending on the nucleophile used.
- Oxidation reactions produce azulene ketones or carboxylic acids.
- Reduction reactions regenerate 3-ethyl-azulene .
Scientific Research Applications
1-bromo-3-ethyl-azulene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties
Mechanism of Action
The mechanism by which 1-bromo-3-ethyl-azulene exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammation . This suggests that 1-bromo-3-ethyl-azulene may exert anti-inflammatory effects through a similar mechanism.
Comparison with Similar Compounds
Guaiazulene: Another azulene derivative with anti-inflammatory and antimicrobial properties.
Chamazulene: Known for its anti-inflammatory effects and found in chamomile oil.
Egualen: A sodium salt of 3-ethyl-7-propan-2-yl-azulene-1-sulfonic acid used in the treatment of gastric ulcers
Uniqueness: 1-bromo-3-ethyl-azulene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
823788-65-4 |
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Molecular Formula |
C12H11Br |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
1-bromo-3-ethylazulene |
InChI |
InChI=1S/C12H11Br/c1-2-9-8-12(13)11-7-5-3-4-6-10(9)11/h3-8H,2H2,1H3 |
InChI Key |
BBVDWSGUZINYOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C1=CC=CC=C2)Br |
Origin of Product |
United States |
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